(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone
Description
The compound “(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone” is a heterocyclic molecule featuring a pyrrolidine core substituted with a 4-cyclopropyl-1,2,3-triazole moiety and a 2,3-dihydrobenzo[b][1,4]dioxin-5-yl methanone group. This structure combines three key elements:
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-18(14-2-1-3-16-17(14)25-9-8-24-16)21-7-6-13(10-21)22-11-15(19-20-22)12-4-5-12/h1-3,11-13H,4-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHZFQXDOKGBBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=C5C(=CC=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions.
Mode of Action
This compound acts as an inhibitor of the VHL protein . By inhibiting VHL, it prevents the degradation of HIF, leading to an increase in HIF levels. This results in the activation of a variety of genes involved in responses to hypoxia, including those involved in angiogenesis, erythropoiesis, and cell survival.
Biochemical Pathways
The compound affects the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, HIF is hydroxylated by prolyl hydroxylase, recognized by VHL, ubiquitinated, and then degraded by the proteasome. By inhibiting VHL, the compound prevents HIF degradation, leading to the activation of the HIF pathway.
Result of Action
The inhibition of VHL and subsequent activation of the HIF pathway can have a variety of effects at the molecular and cellular levels. These include the promotion of angiogenesis , the process by which new blood vessels form from pre-existing vessels, and erythropoiesis , the production of red blood cells. These effects can be beneficial in the treatment of conditions such as anemia and ischemia.
Biological Activity
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone represents a novel class of chemical entities with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a triazole ring and a pyrrolidine moiety linked to a benzo[dioxin] structure. This unique combination is hypothesized to enhance its biological activity through multiple pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar triazole derivatives. For instance, triazole-based compounds have been identified as selective inhibitors of cathepsin X, an enzyme implicated in cancer progression. The presence of the 2,3-dihydrobenzo[b][1,4]dioxine moiety significantly enhances the selectivity and binding affinity of these inhibitors .
Case Study: Triazole Derivatives
A related study examined various triazole derivatives for their anticancer activities against several cell lines including HCT116 and MDA-MB231. Among these compounds, specific derivatives demonstrated IC50 values as low as 42.5 µg/mL against MDA-MB231 cells, indicating potent anticancer effects .
The mechanism through which this compound exerts its biological activity may involve:
- Inhibition of Cathepsin X : As noted in studies on triazole derivatives, inhibition of this enzyme can reduce tumor cell migration and promote neurite outgrowth .
- Cytotoxicity : Initial screenings indicated that certain triazole compounds were not cytotoxic to prostate cancer cells at concentrations up to 10 μM, suggesting a targeted approach to cancer therapy without harming normal cells .
Data Table: Biological Activity Overview
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 8b | MDA-MB231 | 42.5 | Cathepsin X inhibition |
| 8o | HCT116 | 64.3 | Cathepsin X inhibition |
| 8n | Mia-PaCa2 | 68.4 | Cathepsin X inhibition |
Discussion
The findings suggest that compounds similar to this compound may hold significant promise in cancer therapy due to their selective inhibition of critical enzymes involved in tumor progression. The structural features that enhance binding affinity and selectivity are crucial for developing effective therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related molecules (Table 1). Key criteria include molecular weight, functional groups, and hypothesized biological relevance.
Table 1: Structural and Functional Comparison with Analogues
Structural and Functional Insights
Aromatic vs. Aliphatic Cores :
- The target compound’s pyrrolidine core contrasts with pyrazole (7a) or piperazine (). Pyrrolidine’s saturation may reduce metabolic oxidation compared to aromatic cores but limit π-π interactions .
- The benzodioxin moiety is shared with , suggesting shared pharmacokinetic profiles (e.g., membrane permeability).
Nitrothiazole in adds electronegativity, which may enhance binding to polar enzyme active sites.
Computational Similarity Assessment: Using molecular fingerprints (e.g., Morgan or MACCS), the Tanimoto coefficient between the target compound and is likely moderate (~0.6–0.7) due to shared benzodioxin and methanone groups but divergent cores . Dissimilarity to 7a arises from the absence of thiophene and pyrazole motifs, highlighting the impact of heterocycle choice on virtual screening outcomes .
Synthetic Considerations :
- The target compound’s triazole-pyrrolidine linkage may require click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), contrasting with thiophene-based compounds synthesized via Gewald reactions (7a ).
Q & A
Q. What are the established synthetic routes for (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone?
- Methodological Answer : The synthesis typically involves modular assembly of the triazole-pyrrolidine and dihydrobenzo[b][1,4]dioxin moieties. Key steps include:
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring (e.g., cyclopropane-substituted triazole) .
- Coupling Reactions : Amide or ketone linkages between the pyrrolidine and dihydrobenzo[b][1,4]dioxin units, often using activating agents like EDC/HOBt .
- Example Protocol : React 4-cyclopropyl-1H-1,2,3-triazole with 3-bromopyrrolidine under basic conditions, followed by coupling with 2,3-dihydrobenzo[b][1,4]dioxin-5-carbonyl chloride in dry DCM .
Q. How is this compound characterized structurally?
- Methodological Answer : Use a combination of:
- Spectroscopy : -NMR and -NMR to confirm substituent positions and coupling patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry of the pyrrolidine-triazole junction .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups on the triazole) affect biological activity?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with varying substituents (e.g., cyclopropyl, methyl, nitro) and test in bioassays (e.g., enzyme inhibition). For example, cyclopropyl groups may enhance lipophilicity and membrane permeability compared to methyl .
- Computational Modeling : Use DFT calculations to analyze electronic effects (e.g., electron-withdrawing groups on triazole altering H-bonding potential) .
- Case Study : Replace cyclopropyl with nitro in the triazole ring; observe reduced activity due to steric hindrance or electronic repulsion .
Q. What computational tools are suitable for predicting the compound’s reactivity or binding affinity?
- Methodological Answer :
- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps .
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases), focusing on the triazole’s N-atoms as H-bond acceptors .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .
Q. How can conflicting bioactivity data from different studies be resolved?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations). For instance, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .
- Control Experiments : Replicate studies with standardized protocols (e.g., fixed incubation time, solvent/DMSO concentration ≤0.1%) .
- Orthogonal Validation : Confirm results using alternative methods (e.g., SPR for binding affinity if fluorescence assays show variability) .
Q. What strategies improve the compound’s solubility for in vivo studies?
- Methodological Answer :
- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations to enhance aqueous solubility .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters on the dihydrodioxin moiety) for temporary solubility .
- Structural Tweaks : Replace cyclopropyl with polar groups (e.g., hydroxyl) while monitoring activity retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
